4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylphenoxy group attached to a tetrahydrobenzothienopyrimidine core, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of 4-(4-benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine, followed by methylation at the 2-position. The reaction conditions typically involve the use of catalysts such as copper sulfate and sodium ascorbate, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Chemical Reactions Analysis
4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The benzylphenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride
Scientific Research Applications
4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1
Chemistry: It serves as a precursor for the synthesis of other complex thienopyrimidine derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and anticancer properties. .
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating inflammatory diseases and cancer
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These interactions lead to the suppression of inflammatory mediators and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
- 4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine : This compound lacks the methyl group at the 2-position, which can influence its reactivity and interactions with biological targets . The uniqueness of 4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine: This compound has a phenyl group instead of a methyl group at the 2-position, which may affect its biological activity and chemical properties.
Properties
IUPAC Name |
4-(4-benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-25-23(22-20-9-5-6-10-21(20)28-24(22)26-16)27-19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJIMLOIOGWVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=C(C=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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